

2-Amino-6-nitrobenzyl alcohol chemical properties

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzyl alcohol

Cat. No.: B1218528

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An In-depth Technical Guide to the Chemical Properties of **2-Amino-6-nitrobenzyl alcohol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Amino-6-nitrobenzyl alcohol**. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who may use this compound as a key intermediate in the synthesis of more complex molecules.

Chemical Structure and Properties

2-Amino-6-nitrobenzyl alcohol is an aromatic compound characterized by a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH) group.^[1] The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group, along with the reactive benzylic alcohol, gives this molecule its unique chemical characteristics.^[1]

Table 1: General and Physical Properties of **2-Amino-6-nitrobenzyl alcohol**

Property	Value	Source
CAS Number	98451-51-5	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[2] [3]
Molecular Weight	168.15 g/mol	[1] [2]
Appearance	Yellow to brown solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available. Expected to be soluble in polar organic solvents.	
pKa	Data not available. The amino group is expected to be weakly basic, and the alcohol group is weakly acidic.	

Table 2: Spectroscopic and Computational Data for **2-Amino-6-nitrobenzyl alcohol**

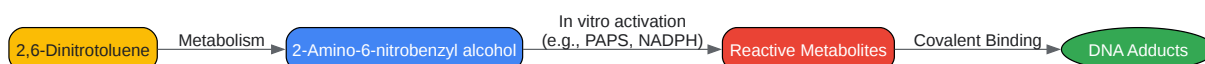
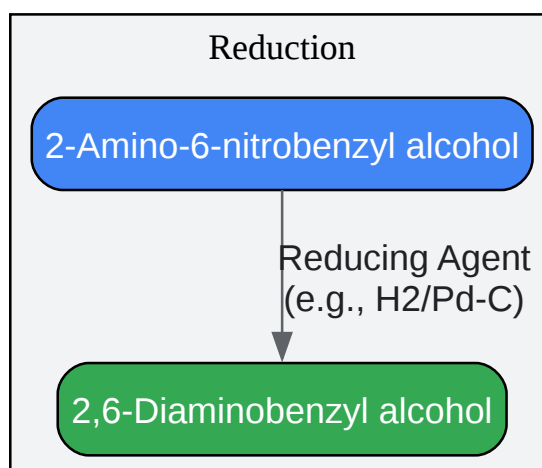
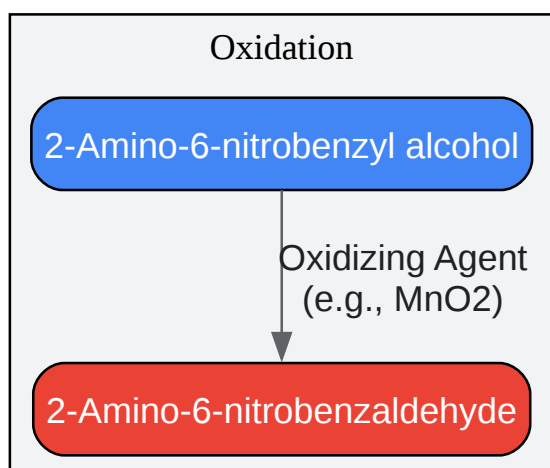
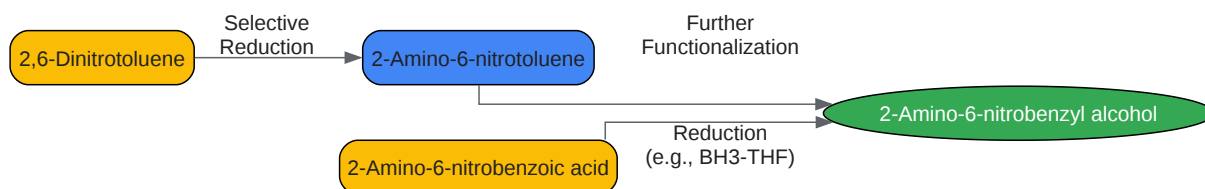
Data Type	Predicted Values	Source
^1H NMR	Aromatic protons, a singlet for the methylene protons, and a broad singlet for the amino protons.	
^{13}C NMR	Aromatic carbons, and a signal for the methylene carbon.	
IR Spectroscopy	Characteristic peaks for N-H, O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O stretching.	
Mass Spectrometry	Molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.	[3]
Predicted XlogP	0.7	[3]

Synthesis and Reactivity

2-Amino-6-nitrobenzyl alcohol is a valuable synthetic intermediate, particularly in the preparation of heterocyclic compounds like quinolines.[1]

Synthetic Pathways

Two primary synthetic routes to **2-Amino-6-nitrobenzyl alcohol** are the reduction of 2-amino-6-nitrobenzoic acid and the selective reduction of 2,6-dinitrotoluene.[1]



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References

- 1. 2-Amino-6-nitrobenzyl alcohol | 98451-51-5 | Benchchem [benchchem.com]
- 2. 2-Amino-6-nitrobenzyl alcohol | 98451-51-5 | YDA45151 [biosynth.com]
- 3. PubChemLite - 2-amino-6-nitrobenzyl alcohol (C₇H₈N₂O₃) [pubchemlite.lcsb.uni.lu]

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